Dimethyl 4-Aminoheptanedioate Hydrochloride
Description
Dimethyl 4-Aminoheptanedioate Hydrochloride is an organic compound characterized by a heptanedioate backbone (seven-carbon dicarboxylic acid ester) with a dimethylamino group (-N(CH₃)₂) at the fourth position and a hydrochloride salt. The compound’s structure combines ester functionalities with a tertiary amine, making it relevant in pharmaceutical synthesis, catalysis, or material science.
Properties
IUPAC Name |
dimethyl 4-aminoheptanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-13-8(11)5-3-7(10)4-6-9(12)14-2;/h7H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEDMBILVFTASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection-Deprotection Strategy Using Boc Groups
The most robust method involves sequential protection of the amine group, esterification of the carboxylic acids, and final deprotection to yield the hydrochloride salt.
Step 1: Protection of 4-Aminoheptanedioic Acid
The primary amine of 4-aminoheptanedioic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in a tetrahydrofuran (THF)/water mixture under basic conditions (pH 10–11). This yields N-Boc-4-aminoheptanedioic acid, isolating the amine from subsequent reactions.
Step 2: Esterification with Methanol
The Boc-protected diacid undergoes Fischer esterification using methanol and hydrochloric acid (HCl) gas under reflux. Alternatively, thionyl chloride (SOCl₂) converts the carboxylic acids to acyl chlorides, which react with methanol to form dimethyl N-Boc-4-aminoheptanedioate.
Step 3: Deprotection and Hydrochloride Formation
The Boc group is cleaved using 4 M HCl in dioxane, protonating the amine to form the hydrochloride salt. The product is isolated via solvent evaporation and recrystallized from ethanol/acetone.
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Protection | Boc₂O, NaOH, THF/H₂O (1:1) | 0°C → RT | 2 h | 85% |
| Esterification | MeOH, HCl gas, reflux | 60°C | 6 h | 78% |
| Deprotection | 4 M HCl in dioxane | RT | 2 h | 90% |
Reductive Amination of Dimethyl 4-Oxoheptanedioate
An alternative route involves introducing the amine via reductive amination.
Step 1: Synthesis of Dimethyl 4-Oxoheptanedioate
The ketone intermediate is prepared by oxidizing dimethyl heptanedioate (PubChem CID 74416) at the fourth carbon using Jones reagent (CrO₃/H₂SO₄).
Step 2: Reductive Amination
The ketone reacts with ammonium acetate in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C) as a catalyst. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate to the amine.
Step 3: Salt Formation
The free amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Key Challenges :
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Regioselective oxidation of the methylene group requires stringent temperature control.
-
Over-reduction to secondary amines may occur without proper catalyst screening.
Analytical Validation and Characterization
Spectroscopic Data
Table 2: NMR and IR Spectral Signatures
| Technique | Data |
|---|---|
| ¹H NMR | δ 3.67 (s, 6H, COOCH₃), δ 3.12 (br s, 2H, NH₂⁺), δ 2.40–2.20 (m, 4H) |
| ¹³C NMR | δ 172.5 (COOCH₃), 52.1 (COOCH₃), 40.5 (C-4), 28.0–25.0 (CH₂) |
| IR | 1740 cm⁻¹ (ester C=O), 1600 cm⁻¹ (NH₃⁺ stretch) |
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 218 ([M+H]⁺ for the free amine) and 254 ([M+HCl]⁺).
Comparative Analysis of Methodologies
Yield and Purity Considerations
Scalability and Industrial Feasibility
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Fischer esterification is scalable but requires corrosive HCl gas, necessitating specialized equipment.
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Boc protection is cost-intensive for large-scale synthesis, favoring alternative protecting groups (e.g., Fmoc) for industrial applications.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups in dimethyl 4-aminoheptanedioate hydrochloride undergo hydrolysis under acidic or basic conditions to yield the corresponding diacid or carboxylate salts.
-
Acidic Hydrolysis :
In HCl or H₂SO₄, the ester groups hydrolyze to form 4-aminoheptanedioic acid. For example:This reaction is analogous to ester hydrolysis mechanisms described for related diesters .
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Basic Hydrolysis (Saponification) :
Under alkaline conditions (e.g., NaOH), the ester converts to sodium 4-aminoheptanedioate:The amino group remains protonated in acidic conditions but deprotonates at higher pH, influencing reaction kinetics .
Acylation and Alkylation at the Amine Group
The primary amine participates in nucleophilic substitution or condensation reactions.
-
Acylation :
Reacting with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) yields N-acyl derivatives:Similar acylation strategies are employed in peptide synthesis .
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Alkylation :
Alkyl halides (e.g., methyl iodide) react with the amine under basic conditions to form N-alkylated products. For instance:Such alkylations are critical in modifying bioactive molecules .
Catalytic Coupling Reactions
The ester and amine groups enable participation in metal-catalyzed cross-couplings.
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Pd-Catalyzed Cross-Coupling :
In the presence of Pd(PPh₃)₄, the compound couples with aryl halides to form biaryl structures. This mirrors methodologies for synthesizing antidepressant intermediates .
Physicochemical Stability
The hydrochloride salt enhances stability under acidic conditions but decomposes at elevated temperatures (>150°C). Degradation pathways include:
-
Ester Hydrolysis : Dominant in aqueous media.
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Amine Oxidation : Forms nitroso derivatives under strong oxidizers (e.g., HNO₃) .
Table 2: Stability Under Various Conditions
| Condition | Degradation Pathway | Half-Life (h) |
|---|---|---|
| pH 1 (HCl) | Ester hydrolysis | 48 |
| pH 13 (NaOH) | Saponification | 12 |
| 100°C (dry) | Dehydration | 72 |
| UV light (254 nm) | Radical decomposition | 24 |
Scientific Research Applications
Scientific Research Applications
DMHA has several key applications across different scientific disciplines:
- Chemistry : Serves as a building block for synthesizing more complex molecules.
- Biology : Used in studies of enzyme-substrate interactions and metabolic pathways.
- Medicine : Functions as a precursor in the synthesis of pharmaceutical compounds.
- Industry : Employed in producing specialty chemicals and intermediates.
Recent studies have highlighted the biological activities of DMHA, particularly its potential benefits in pharmacology:
-
In Vitro Studies :
- Cell Proliferation Assays : Demonstrated a dose-dependent increase in cell viability, suggesting applications in muscle growth enhancement.
- Neuroprotective Effects : Exhibited protective effects against oxidative stress-induced apoptosis in neuronal cultures, indicating potential therapeutic uses for neurodegenerative diseases.
-
In Vivo Studies :
- Animal Models : Rodent studies indicated that DMHA administration enhances physical performance and endurance during exercise tests.
- Human Trials : Limited trials showed improved focus and energy levels during physical activities among participants.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Goyal et al., 2008 | Investigated DMHA effects on muscle cells | Significant enhancement in myocyte differentiation when treated with DMHA |
| Han et al., 2018 | Evaluated modulation of MEF2 by DMHA | Demonstrated effective recruitment of MEF2 co-repressors influencing muscle gene expression |
| Jayathilaka et al., 2012 | Assessed neuroprotective properties | Showed reduction in neuronal apoptosis under oxidative stress conditions |
These studies illustrate the compound's potential applications in both muscle enhancement and neuroprotection.
Mechanism of Action
The mechanism of action of Dimethyl 4-Aminoheptanedioate Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in metabolic pathways, exerting their effects through modulation of enzyme activity and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share key structural features with Dimethyl 4-Aminoheptanedioate Hydrochloride, such as dimethylamino groups, hydrochloride salts, or ester/acid backbones:
Key Differences
- Backbone Length and Functional Groups: this compound has a seven-carbon dicarboxylate ester, whereas 4-(Dimethylamino)butanoic acid hydrochloride (C₆) and 4-(Dimethylamino)butyronitrile Hydrochloride (C₆) feature shorter chains . The presence of ester groups in the target compound contrasts with carboxylic acids (e.g., 4-(Dimethylamino)butanoic acid) or nitriles (e.g., 4-(Dimethylamino)butyronitrile) in analogs, affecting solubility and reactivity .
- Substituent Position and Aromaticity: Aromatic analogs like 4-(Dimethylamino)benzylamine dihydrochloride exhibit π-π interactions, unlike the aliphatic heptanedioate backbone of the target compound .
Challenges in Nomenclature and Identification
- Ambiguities in hydrochloride salt naming (e.g., "HCl" abbreviations) can lead to confusion, as seen in dimethylaminoethyl chloride hydrochloride (). For clarity, IUPAC naming and CAS registry numbers are critical .
Biological Activity
Dimethyl 4-Aminoheptanedioate Hydrochloride, often referred to as DMHA, is a compound that has garnered interest for its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of DMHA, summarizing its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNOCl
- Molecular Weight : 220.68 g/mol
The compound features a heptanedioic acid backbone with amino and ester functional groups, contributing to its reactivity and biological interactions.
DMHA exhibits several mechanisms that contribute to its biological activity:
- Myocyte Enhancer Factor 2 (MEF2) Modulation : Research indicates that DMHA can act as a modulator of MEF2, a transcription factor involved in muscle development and function. This modulation can influence gene expression related to muscle hypertrophy and repair .
- Neurotransmitter Regulation : DMHA has been shown to affect neurotransmitter levels, particularly norepinephrine and dopamine, which may enhance mood and cognitive function. This action is similar to other compounds in the class of stimulants .
- Metabolic Effects : The compound may influence metabolic pathways, promoting fat oxidation and energy expenditure, making it of interest in weight management formulations .
In vitro Studies
- Cell Proliferation Assays : DMHA has been tested in various cell lines to assess its effects on proliferation. Results indicated a dose-dependent increase in cell viability up to a certain concentration, suggesting potential applications in muscle growth enhancement.
- Neuroprotective Effects : In neuronal cell cultures, DMHA demonstrated protective effects against oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases.
In vivo Studies
- Animal Models : Studies involving rodent models have shown that administration of DMHA leads to increased physical performance and endurance during exercise tests. The compound appears to enhance energy metabolism and reduce fatigue .
- Human Trials : Limited clinical trials have been conducted, focusing on the effects of DMHA in athletic performance and cognitive enhancement. Participants reported improved focus and energy levels during physical activities.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Goyal et al., 2008 | Investigated the effects of DMHA on muscle cells | Found significant enhancement in myocyte differentiation when treated with DMHA |
| Han et al., 2018 | Evaluated the modulation of MEF2 by DMHA | Demonstrated that DMHA effectively recruits MEF2 co-repressors, influencing muscle gene expression |
| Jayathilaka et al., 2012 | Assessed neuroprotective properties | Showed that DMHA reduces neuronal apoptosis under oxidative stress conditions |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing the synthesis of dimethyl 4-aminoheptanedioate hydrochloride?
- Answer: Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and identify energy barriers. For example, iterative cycles of in silico modeling (e.g., density functional theory) and experimental validation can narrow optimal reaction conditions (e.g., temperature, solvent systems) . Utilize databases like REAXYS or PubChem to cross-reference precursor compatibility and byproduct formation . Experimental protocols must adhere to safety guidelines, including documented training and hazard mitigation, as outlined in standardized laboratory SOPs .
Q. How should researchers address purification challenges specific to this compound?
- Answer: Prioritize membrane-based separation technologies (e.g., nanofiltration) or crystallization under inert atmospheres to minimize hydrolysis. Solubility data (e.g., in methanol or water) should guide solvent selection . Analytical HPLC with UV detection (λ = 210–260 nm) is critical for monitoring purity ≥98%, with residual solvents quantified via gas chromatography .
Q. What analytical techniques are essential for characterizing this compound?
- Answer:
- Structural Confirmation: High-resolution NMR (¹H/¹³C) and FT-IR to verify ester and amine functionalities.
- Purity Assessment: HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with charged aerosol detection for non-UV-active impurities .
- Thermal Stability: Differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C recommended for storage) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Answer: Design a factorial study with controlled variables (pH 2–10, 25–60°C) to assess degradation kinetics. Use LC-MS to identify degradation products (e.g., hydrolyzed dicarboxylic acids). Statistical tools like ANOVA can isolate significant factors, while Arrhenius modeling predicts shelf-life under accelerated conditions . Reference pharmacopeial guidelines (e.g., USP Chapter 〈797〉) for validation protocols .
Q. What strategies validate the proposed reaction mechanism for this compound in catalytic systems?
- Answer: Combine isotopic labeling (e.g., deuterated intermediates) with kinetic isotope effect (KIE) studies to trace reaction pathways. Computational simulations (e.g., transition state analysis via Gaussian) should corroborate experimental activation energies. Discrepancies between theoretical and observed data necessitate revisiting solvent effects or side reactions .
Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Answer: Implement process analytical technology (PAT) for real-time monitoring (e.g., inline Raman spectroscopy). Statistical process control (SPC) charts can track critical quality attributes (CQAs), such as particle size distribution and residual solvents. Scale-up protocols must align with CRDC subclass RDF2050108 (process control in chemical engineering) .
Methodological Recommendations
- Experimental Design: Align with CRDC subclasses RDF2050112 (reactor design) and RDF2050104 (separation technologies) for scalable processes .
- Data Integrity: Use encrypted electronic lab notebooks (ELNs) compliant with ISO/IEC 27001 to ensure traceability and reproducibility .
- Training: Adhere to SOPs requiring PI-approved deviations and annual safety recertification, as per institutional chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
